N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide
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Overview
Description
N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, a benzyl group, a pyrazole ring, and a methanesulfonamide group, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzylamine with 1H-pyrazole-4-carboxylic acid, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzyl derivatives and pyrazole-based sulfonamides. Examples include:
- 3-(trifluoromethyl)benzylamine
- 1-(trifluoromethyl)pyrazole
- Methanesulfonamide derivatives
Uniqueness
N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole ring and methanesulfonamide group contribute to its reactivity and potential biological activities.
Properties
Molecular Formula |
C12H12F3N3O2S |
---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H12F3N3O2S/c1-21(19,20)17-11-6-16-18(8-11)7-9-3-2-4-10(5-9)12(13,14)15/h2-6,8,17H,7H2,1H3 |
InChI Key |
WOYIBPUDIPBXPV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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